molecular formula C14H22FN3O B2983953 1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine CAS No. 1961612-85-0

1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine

Cat. No. B2983953
CAS RN: 1961612-85-0
M. Wt: 267.348
InChI Key: ORUBWKNJXCRVRO-UHFFFAOYSA-N
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Description

“1-(4-Amino-2-fluoro-5-methoxyphenyl)ethanone” is a chemical compound with the CAS number 175711-82-7 . It’s also referred to by the synonym "i01-9203" .


Molecular Structure Analysis

The molecular weight of “1-(4-Amino-2-fluoro-5-methoxyphenyl)ethanone” is 183.18000 . The exact mass is 183.07000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Amino-2-fluoro-5-methoxyphenyl)ethanone” include a Polar Surface Area (PSA) of 52.32000 and a LogP of 2.20030 . Unfortunately, the melting point, boiling point, flash point, density, water solubility, and vapour pressure are not available .

Scientific Research Applications

Selective and Efficacious c-Met/ALK Inhibitors

Research has identified compounds as potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitors. These compounds demonstrated significant tumor growth inhibitions in various models, indicating their potential in cancer therapeutics Jingrong Li et al., 2013.

Hypoglycemic Benzoic Acid Derivatives

Structural modifications of meglitinide analogs have led to the development of highly active hypoglycemic agents, showing significant activity in models of type 2 diabetes. The research underlines the importance of specific structural features for enhancing the hypoglycemic activity W. Grell et al., 1998.

Environment-Sensitive Fluorescent Ligands for 5-HT1A Receptors

Novel fluorescent ligands for 5-HT1A receptors have been synthesized, combining high receptor affinity with good fluorescence properties. These compounds are useful tools for visualizing 5-HT1A receptors in various studies, contributing to our understanding of serotonergic neurotransmission E. Lacivita et al., 2009.

Antineoplastic Activity of Triazole Derivatives

Triazole derivatives have been evaluated for their anticancer activity against tumor models, showing considerable efficacy. These findings support the potential use of triazole compounds in cancer treatment K. Arul et al., 2016.

Fluorescent Logic Gates

Compounds designed as fluorescent logic gates based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor demonstrated the ability to reconfigure between different logic functions based on solvent polarity. These molecules could serve as tools for probing cellular microenvironments Gabriel Gauci et al., 2022.

properties

IUPAC Name

1-(4-amino-2-fluoro-5-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O/c1-17(2)10-4-6-18(7-5-10)13-9-14(19-3)12(16)8-11(13)15/h8-10H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUBWKNJXCRVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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